4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Description
4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative featuring a 4-fluorobenzylsulfanyl group at position 4 and a 4-methylphenyl substituent at position 4. Thieno[2,3-d]pyrimidines are heterocyclic compounds of significant pharmacological interest due to their structural resemblance to pteridine systems in folate analogs, enabling interactions with enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . The fluorobenzylsulfanyl group enhances electronic properties and bioavailability, while the 4-methylphenyl substituent contributes to hydrophobic interactions in target binding .
Properties
Molecular Formula |
C20H15FN2S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H15FN2S2/c1-13-2-6-15(7-3-13)17-11-25-20-18(17)19(22-12-23-20)24-10-14-4-8-16(21)9-5-14/h2-9,11-12H,10H2,1H3 |
InChI Key |
QZBXTAKWXGAHCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, sulfuric acid, halogens
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thienopyrimidine derivatives, including 4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine. These compounds have been evaluated for their efficacy against various cancer cell lines. For instance, compounds within this class have shown promising results in inhibiting the growth of prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells at concentrations as low as 5 µg/mL, demonstrating their potential as therapeutic agents in oncology .
Mechanisms of Action
The mechanisms through which these compounds exert their anticancer effects include induction of apoptosis and inhibition of key signaling pathways involved in tumor growth and metastasis. The presence of the sulfur atom in their structure may enhance their interaction with biological targets, potentially leading to increased potency compared to other classes of anticancer agents .
Antifungal and Insecticidal Properties
Agricultural Applications
Thienopyrimidine derivatives have also been investigated for their antifungal and insecticidal properties. Research indicates that some derivatives exhibit significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. For example, certain compounds showed inhibition rates comparable to or better than established fungicides like tebuconazole at concentrations around 50 µg/mL .
Insecticidal Activity
In addition to antifungal properties, these compounds have been tested for insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. The results suggest moderate insecticidal effects at higher concentrations (500 µg/mL), indicating potential applications in agricultural pest management .
Material Science Applications
Organic Electronics
The unique electronic properties of thienopyrimidine derivatives make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize their structural properties for enhanced charge transport and stability in electronic devices.
Summary of Research Findings
The following table summarizes the key findings regarding the applications of 4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine:
Mechanism of Action
The mechanism of action of 4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer cell growth and survival . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues with Modified Sulfanyl Groups
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Structure : Features an allyl group at position 3 and a benzylsulfanyl group at position 2. The 4-fluorophenyl group at position 5 enhances aromatic stacking .
5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
- Structure : Replaces the sulfanyl group with a piperazinyl moiety linked to a 3-methylphenyl group. The 4-chlorophenyl substituent at position 5 increases electron-withdrawing effects .
- Functional Impact : Piperazinyl groups enhance solubility but may reduce membrane permeability compared to hydrophobic sulfanyl substituents .
Analogues with Varied Aromatic Substitutions
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
- Structure: Incorporates a 3,4-dichlorophenyl-piperazinyl group at position 4 and a 6-methyl group on the thieno core .
- Dichlorophenyl groups enhance TS inhibition but may increase toxicity .
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Structure : A pyrrolo[2,3-d]pyrimidine derivative with a 4-chlorophenyl group at position 5 and a pyrrolidinyl group at position 4 .
- Key Differences: The pyrrolo system lacks the sulfur atom in the fused ring, reducing aromaticity and hydrogen-bond acceptor capacity compared to thieno analogues. This correlates with lower DHFR inhibition potency .
Bioactivity Comparison
Thieno[2,3-d]pyrimidines vs. Pyrrolo[2,3-d]pyrimidines
- DHFR Inhibition: Thieno analogues (e.g., TAK-385) exhibit 28-fold higher potency against human DHFR than pyrrolo derivatives due to enhanced aromaticity and hydrogen-bond acceptor capacity .
- TS Inhibition: Non-classical thieno analogues with electron-withdrawing groups (e.g., 4-fluoro, 4-chloro) show IC₅₀ values of 0.11–4.6 µM, surpassing pemetrexed (a clinical TS inhibitor) in efficacy .
Impact of Substituents on Activity
- Electron-Withdrawing Groups : Fluorine and chlorine at the 4-position of the phenyl ring improve TS inhibition (e.g., compound 7 , IC₅₀ = 0.56 µM for DHFR) by enhancing electrophilicity and target binding .
- Hydrophobic Substituents : 4-Methylphenyl groups optimize hydrophobic interactions in enzyme active sites, as seen in the target compound’s design .
Data Tables
Table 1. Structural and Bioactivity Comparison of Selected Analogues
Biological Activity
The compound 4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in anticancer therapy, antibacterial properties, and enzyme inhibition.
Chemical Structure and Properties
The molecular formula for 4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is with a molecular weight of approximately 305.39 g/mol. The presence of the thieno[2,3-d]pyrimidine ring system is significant as it serves as a bioisostere to purines and quinazolines, which are known for their biological relevance in nucleic acids and various pharmacological activities .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. These compounds often induce programmed cell death mechanisms such as apoptosis and necroptosis, which are crucial for effective cancer treatment. The structure-activity relationship (SAR) indicates that modifications in the substituents significantly influence the anticancer efficacy .
Case Study:
A study evaluating various thieno[2,3-d]pyrimidine analogs demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against different cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Antibacterial Activity
Thieno[2,3-d]pyrimidine derivatives have also shown promising antibacterial properties. For instance, compounds with sulfanyl groups have been tested against various bacterial strains and demonstrated significant inhibition of bacterial growth.
Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine | Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 | |
| Pseudomonas aeruginosa | 10 | 128 |
The results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Specifically, it has shown activity against acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease.
Table 2: Enzyme Inhibition Activity
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine | Acetylcholinesterase | 0.45 |
| Urease | 1.25 |
These findings suggest that this compound may be useful in developing treatments for neurodegenerative diseases and other conditions where enzyme inhibition is beneficial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
